Gadobutrol vs. Gadoterate and Gadoteridol: T1 Relaxivity Comparison in Human Plasma and Blood at 1.5T, 3T, and 7T
Gadobutrol demonstrates significantly higher T1 relaxivity (r1) than gadoteridol and gadoterate meglumine across all clinically relevant magnetic field strengths. In human plasma at 1.5T, 3T, and 7T, and in human blood at 3T, gadobutrol's r1 values were 4.78 ± 0.12, 4.97 ± 0.59, 3.83 ± 0.24, and 3.47 ± 0.16 L/(mmol·s), respectively [1]. In comparison, gadoteridol exhibited r1 values of 3.80 ± 0.10, 3.28 ± 0.09, 3.21 ± 0.07, and 2.61 ± 0.16 L/(mmol·s), while gadoterate meglumine showed 3.32 ± 0.13, 3.00 ± 0.13, 2.84 ± 0.09, and 2.72 ± 0.17 L/(mmol·s) under identical conditions [1].
| Evidence Dimension | T1 relaxivity (r1) at 1.5T in human plasma |
|---|---|
| Target Compound Data | 4.78 ± 0.12 L/(mmol·s) |
| Comparator Or Baseline | Gadoteridol: 3.80 ± 0.10 L/(mmol·s); Gadoterate meglumine: 3.32 ± 0.13 L/(mmol·s) |
| Quantified Difference | Gadobutrol r1 is 26% higher than gadoteridol and 44% higher than gadoterate meglumine at 1.5T |
| Conditions | Human plasma, 37°C, 1.5T magnetic field, inversion recovery turbo spin echo sequence, phantom study with 4 concentrations |
Why This Matters
Higher relaxivity directly correlates with greater signal enhancement per unit dose, which can improve lesion conspicuity and diagnostic confidence, and supports the clinical feasibility of reduced-dose protocols.
- [1] Rohrer M, Bauer H, Mintorovitch J, et al. Comparison of the relaxivities of macrocyclic gadolinium-based contrast agents in human plasma at 1.5, 3, and 7 T, and blood at 3 T. Invest Radiol. 2019;54(9):559-564. View Source
